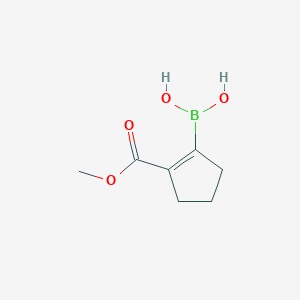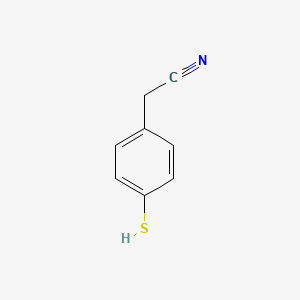
3-Methoxypyrazine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxypyrazine-2-sulfonyl chloride is an organic compound with the molecular formula C5H5ClN2O3S It is a derivative of pyrazine, characterized by the presence of a methoxy group at the third position and a sulfonyl chloride group at the second position of the pyrazine ring
Métodos De Preparación
The synthesis of 3-Methoxypyrazine-2-sulfonyl chloride typically involves the reaction of 3-methoxypyrazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{3-Methoxypyrazine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
In industrial settings, the production of sulfonyl chlorides often involves the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. These reagents facilitate the conversion of sulfonic acids to sulfonyl chlorides under milder conditions and with higher yields .
Análisis De Reacciones Químicas
3-Methoxypyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives. Common nucleophiles include amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.
Major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
3-Methoxypyrazine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Sulfonamide derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxypyrazine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are known for their biological activities .
Comparación Con Compuestos Similares
3-Methoxypyrazine-2-sulfonyl chloride can be compared with other sulfonyl chlorides and methoxypyrazine derivatives:
2-Isobutyl-3-methoxypyrazine: Known for its strong odor and use as a flavoring agent, it differs from this compound in its lack of a sulfonyl chloride group.
3-Alkyl-2-methoxypyrazines: These compounds are studied for their occurrence in nature and their role as semiochemicals.
Propiedades
Número CAS |
89391-79-7 |
|---|---|
Fórmula molecular |
C5H5ClN2O3S |
Peso molecular |
208.62 g/mol |
Nombre IUPAC |
3-methoxypyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O3S/c1-11-4-5(12(6,9)10)8-3-2-7-4/h2-3H,1H3 |
Clave InChI |
JQPKMRGOLDALRG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CN=C1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile](/img/structure/B15297836.png)


![Tert-butyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15297851.png)
![tert-butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B15297853.png)

![tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B15297864.png)
![7,7-Dichlorodispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B15297877.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[3.1.1]heptane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15297887.png)
![Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15297893.png)


